molecular formula C34H18O2 B3025339 [3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione CAS No. 116-96-1

[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione

Cat. No.: B3025339
CAS No.: 116-96-1
M. Wt: 458.5 g/mol
InChI Key: ZSNLOGRWRVNZRH-UHFFFAOYSA-N
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Description

[3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione: is a complex organic compound with a molecular formula of C34H18O2. This compound is known for its unique structure, which consists of two benz[de]anthracene units connected through a biaryl linkage at the 3,3’ positions, with each unit containing a ketone group at the 7,7’ positions. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione typically involves the coupling of two benz[de]anthracene units. One common method is the oxidative coupling of 7H-benz[de]anthracen-7-one using an oxidizing agent such as ferric chloride (FeCl3) or potassium permanganate (KMnO4) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of [3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione may involve large-scale oxidative coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione can undergo further oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced forms using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Ferric chloride (FeCl3), potassium permanganate (KMnO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides) are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Halogenated, nitrated, and alkylated derivatives.

Scientific Research Applications

Chemistry: [3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of biaryl coupling reactions and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure and potential for fluorescence. It may also serve as a model compound for studying the interactions of polycyclic aromatic hydrocarbons with biological systems.

Industry: In industrial applications, this compound can be used in the production of advanced materials, such as organic semiconductors or photovoltaic materials, due to its conjugated aromatic system.

Mechanism of Action

The mechanism of action of [3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione involves its interaction with molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical and biological processes. The specific pathways and molecular targets depend on the context of its application, such as its role as a fluorescent probe or its potential biological activity.

Comparison with Similar Compounds

    7H-Benz[de]anthracen-7-one: A precursor to [3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione, with a simpler structure lacking the biaryl linkage.

    Anthracene-9,10-dione: Another polycyclic aromatic ketone with different substitution patterns and reactivity.

    Benz[a]anthracene: A related polycyclic aromatic hydrocarbon with different structural features and potential biological activity.

Uniqueness: [3,3’-Bi-7H-benz[de]anthracene]-7,7’-dione is unique due to its biaryl linkage and the presence of ketone groups at the 7,7’ positions This structure imparts specific electronic and steric properties that differentiate it from other polycyclic aromatic compounds

Properties

IUPAC Name

3-(7-oxobenzo[a]phenalen-3-yl)benzo[b]phenalen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H18O2/c35-33-27-9-3-1-7-19(27)25-17-15-21(23-11-5-13-29(33)31(23)25)22-16-18-26-20-8-2-4-10-28(20)34(36)30-14-6-12-24(22)32(26)30/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNLOGRWRVNZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)C5=C6C=CC=C7C6=C(C=C5)C8=CC=CC=C8C7=O)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059442
Record name [3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione
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Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-96-1
Record name [3,3′-Bi-7H-benz[de]anthracene]-7,7′-dione
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Record name 3,3'-Dibenzanthronyl
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Record name 13,13'-Dibenzanthronyl
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Record name [3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione
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Record name [3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione
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Record name [3,3'-bi-7H-benz[de]anthracene]-7,7'-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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